N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea
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Overview
Description
N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea is a synthetic organic compound that features a naphthalene moiety linked to a hydroxyurea group via an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
Scientific Research Applications
N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The hydroxyurea group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the naphthalene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyurea: A simpler analog that lacks the naphthalene moiety.
Naphthylamine: Contains the naphthalene ring but lacks the hydroxyurea group.
Ethylurea: Contains the ethylamine chain but lacks the naphthalene and hydroxy groups.
Uniqueness
N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea is unique due to the combination of the naphthalene moiety and the hydroxyurea group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
919996-56-8 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-hydroxy-3-[2-(naphthalen-1-ylamino)ethyl]urea |
InChI |
InChI=1S/C13H15N3O2/c17-13(16-18)15-9-8-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14,18H,8-9H2,(H2,15,16,17) |
InChI Key |
PYMJIRFVZBPRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCNC(=O)NO |
Origin of Product |
United States |
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